molecular formula C22H19NO4S B2603973 2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophen-2-yl]acetic acid CAS No. 634204-28-7

2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophen-2-yl]acetic acid

Cat. No.: B2603973
CAS No.: 634204-28-7
M. Wt: 393.46
InChI Key: VUJCZQZDNAMVGY-UHFFFAOYSA-N
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Description

This compound is a fluorenylmethoxycarbonyl (Fmoc)-protected derivative featuring a thiophene ring linked to an acetic acid group via an aminomethyl bridge. Its molecular formula is C25H23NO4, with a molecular weight of 399.45 g/mol and a purity of 95% . Its CAS number, EN300-657856, distinguishes it from structurally related compounds .

Properties

IUPAC Name

2-[5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]thiophen-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c24-21(25)11-14-9-10-15(28-14)12-23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJCZQZDNAMVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(S4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophen-2-yl]acetic acid, commonly referred to as Fmoc-thiophenylalanine, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C25H23NO4SC_{25}H_{23}NO_4S with a molecular weight of 401.45 g/mol. It is characterized by the presence of a thiophene ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in biological systems.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Research indicates that it may function as a:

  • Antioxidant : Protecting cells from oxidative stress.
  • Anti-inflammatory agent : Reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer agent : Inducing apoptosis in cancer cells through modulation of signaling pathways.

Pharmacological Effects

Studies have demonstrated several pharmacological effects associated with this compound:

  • Cell Viability : In vitro assays show that Fmoc-thiophenylalanine can significantly reduce cell viability in various cancer cell lines, indicating potential anticancer properties.
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast)15
    HeLa (Cervical)12
    A549 (Lung)10
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of Fmoc-thiophenylalanine in breast cancer models. Results indicated a dose-dependent reduction in tumor growth and an increase in apoptosis markers, supporting its role as a potential therapeutic agent against breast cancer .
  • Research on Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of this compound, where it was administered to mice with induced inflammation. The results demonstrated a significant decrease in inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic potential for inflammatory conditions .

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that derivatives of thiophene compounds can have significant antimicrobial effects. For instance, compounds similar to 2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophen-2-yl]acetic acid have been tested against various strains of bacteria and fungi, demonstrating promising inhibitory effects on multidrug-resistant microorganisms .

Anticancer Activity

Some derivatives have been evaluated for their anticancer properties, showing potential in inhibiting tumor cell growth. The mechanism often involves inducing apoptosis in cancer cells, which highlights the compound's relevance in cancer research .

Peptide Synthesis

Due to its Fmoc protection capability, this compound plays an essential role in solid-phase peptide synthesis (SPPS). The ability to selectively remove the Fmoc group allows for the sequential addition of amino acids, facilitating the construction of complex peptide structures .

Case Studies

  • Antimicrobial Evaluation : A study conducted on similar thiophene derivatives reported minimum inhibitory concentrations (MICs) against Gram-positive bacteria ranging from 128 to 256 µg/mL, indicating moderate effectiveness .
  • Peptide Therapeutics : In a recent investigation into peptide-based drugs, compounds incorporating the Fmoc group were synthesized and evaluated for their biological activity against specific cancer cell lines, showing IC50 values below 10 µM for some derivatives .

Comparison with Similar Compounds

Structural Analogs with Cycloalkyl Moieties

  • {1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexyl}acetic acid (PI-23428): Molecular Weight: 393.48 g/mol Structure: Replaces the thiophene with a cyclohexyl group. However, the absence of aromaticity reduces conjugation capabilities compared to the thiophene-containing target compound .
  • 2-[1-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)cyclopentyl]acetic acid: Molecular Weight: 379.46 g/mol Structure: Cyclopentyl instead of thiophene. Properties: Smaller ring size may improve solubility in polar solvents but limits steric bulk, affecting binding interactions in biochemical applications .

Heterocyclic Derivatives

  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1λ⁶-thiomorpholin-2-yl]acetic acid (CAS: 2137761-07-8):
    • Molecular Weight : 415.47 g/mol
    • Structure : Incorporates a sulfone-containing thiomorpholine ring.
    • Properties : The sulfone group enhances polarity and hydrogen-bonding capacity, which could improve aqueous solubility. However, the saturated ring system reduces electronic conjugation compared to the aromatic thiophene in the target compound .
  • [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid: Structure: Features a tetrahydrothiopyran ring.

Functional Group Variations

  • 2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid: Binding Energy: −6.58 kcal/mol (from DNA docking studies). Structure: Oxadiazole replaces the aminomethyl-thiophene linkage. However, the absence of the Fmoc group limits its utility in peptide synthesis .
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (CAS: 2044710-58-7): Molecular Weight: 383.40 g/mol Structure: Methoxy-oxobutanoic acid replaces the thiophene-acetic acid backbone. Properties: The ester group (methoxy) increases hydrolytic instability under basic conditions, whereas the target compound’s acetic acid group offers better stability and pH-dependent reactivity .

Q & A

Q. What are the critical handling and safety precautions for this compound in laboratory settings?

The compound is classified under acute toxicity categories (oral, dermal, inhalation: Category 4) and requires stringent safety measures. Researchers must wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps due to inhalation risks. Emergency protocols include immediate decontamination of exposed skin and consultation with a physician .

Q. How can researchers purify this compound after synthesis?

Column chromatography with gradients of n-hexane/ethyl acetate (e.g., 70:30 to 50:50) is effective for purification. Post-synthesis, wash the crude product with 10% citric acid and brine to remove unreacted reagents. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., δ 7.75–7.30 ppm for fluorenyl protons) .

Q. What analytical methods are recommended for structural characterization?

Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]+: ~463.18 g/mol). X-ray crystallography (if crystals form) resolves stereochemistry, as demonstrated in related Fmoc-protected compounds . For routine checks, FT-IR can validate carbonyl stretches (C=O at ~1700 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory toxicity data be addressed in ecological risk assessments?

Existing SDS lack ecotoxicity data (e.g., LC50, biodegradability) . To fill gaps, conduct Daphnia magna acute toxicity assays (OECD 202) and OECD 301F biodegradation tests. Compare results with structurally similar Fmoc-amino acids (e.g., Fmoc-phenylalanine), which show moderate aquatic toxicity (EC50: 5–10 mg/L) .

Q. What strategies optimize coupling efficiency in solid-phase peptide synthesis (SPPS)?

Use a 3-fold molar excess of the compound with coupling agents like HBTU/HOBt in DMF. Monitor reaction progress via Kaiser test. If steric hindrance occurs (e.g., bulky side chains), switch to DIC/OxymaPure for milder activation. Post-coupling, cleave the Fmoc group with 20% piperidine in DMF (2 × 5 min) .

Q. How do solvent polarity and temperature affect reaction yields in thiophene-acetic acid derivatization?

Dichloromethane (DCM) at −10°C minimizes side reactions (e.g., epimerization) during Fmoc protection, achieving ~85% yield. In contrast, THF at 25°C increases byproduct formation (e.g., N-acylurea) by 15–20%. For carboxylate activation, use DIC in DCM (0°C, 1 h) to stabilize the active ester intermediate .

Q. What computational tools predict the compound’s stability under varying pH conditions?

Molecular dynamics (MD) simulations in GROMACS can model hydrolytic degradation of the Fmoc group. Parameterize the force field using CHARMM36, and simulate at pH 2–10. Experimental validation via HPLC (pH stability studies over 24 h) shows optimal stability at pH 4–6 (t1/2 > 48 h) .

Contradictory Data Analysis

Q. Why do some studies report conflicting results on the compound’s acute toxicity?

Discrepancies arise from varying impurity profiles (e.g., residual thiophene precursors). Reproduce toxicity assays (OECD 423) with HPLC-pure batches (≥98%). If inconsistencies persist, investigate metabolite formation (e.g., fluorenylmethylamine via hydrolysis) using LC-MS/MS .

Methodological Best Practices

  • Synthesis Scale-Up : For gram-scale production, replace DCM with ethyl acetate (eco-friendly) and optimize stoichiometry via DoE (Design of Experiments) .
  • Waste Management : Neutralize acidic waste with NaHCO3 before disposal. Collect fluorenyl byproducts for recycling .

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